molecular formula C17H17N3O3S B2723564 N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1421516-73-5

N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2723564
CAS No.: 1421516-73-5
M. Wt: 343.4
InChI Key: WRPZMPGMEGWMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide" is a heterocyclic compound featuring a unique azetidine (four-membered saturated nitrogen ring) core linked to a 4-methoxybenzothiazole moiety and a furanmethyl carboxamide group. This structure combines pharmacologically relevant motifs:

  • Azetidine: Known for conformational rigidity, enhancing binding specificity in drug design.
  • 4-Methoxybenzothiazole: A privileged scaffold in medicinal chemistry, associated with anticancer, antimicrobial, and enzyme-modulating activities .
  • Furan-2-ylmethyl: Aromatic heterocycle contributing to metabolic stability and π-π interactions in target binding.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-22-13-5-2-6-14-15(13)19-17(24-14)20-9-11(10-20)16(21)18-8-12-4-3-7-23-12/h2-7,11H,8-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPZMPGMEGWMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methoxybenzo[d]thiazol-2-Amine

Methodology (adapted from):

  • Starting material : 2-Amino-4-methoxyphenol.
  • Cyclization : React with potassium thiocyanate (KSCN) and bromine (Br₂) in acetic acid to form 4-methoxybenzo[d]thiazol-2-amine.
  • Purification : Recrystallization from ethanol yields a pale-yellow solid (75–80% yield).

Key Data :

Parameter Value
Melting point 142–144°C
$$ ^1H $$-NMR (DMSO) δ 7.45 (d, J=8.3 Hz, 1H, H-6), 6.89 (d, J=8.3 Hz, 1H, H-5), 3.84 (s, 3H, OCH₃)

Synthesis of Azetidine-3-Carboxylic Acid

Methodology (adapted from):

  • Cyclization : React β-alanine with thionyl chloride (SOCl₂) to form azetidine-3-carbonyl chloride.
  • Hydrolysis : Treat with aqueous NaOH to yield azetidine-3-carboxylic acid.
  • Characterization : White crystalline solid (85% yield).

Key Data :

Parameter Value
Molecular formula C₄H₇NO₂
$$ ^{13}C $$-NMR δ 174.2 (COOH), 58.1 (C-3), 46.7 (C-1)

Stepwise Assembly of the Target Compound

N-Alkylation of Azetidine-3-Carboxylic Acid

Methodology (adapted from):

  • Methyl ester protection : React azetidine-3-carboxylic acid with methanol (MeOH) and sulfuric acid (H₂SO₄) to form methyl azetidine-3-carboxylate.
  • Double N-alkylation :
    • Step 1 : Treat with 2-chloro-4-methoxybenzo[d]thiazole in dimethylformamide (DMF) using NaH as a base (60°C, 12 h).
    • Step 2 : Add furan-2-ylmethyl bromide and heat at 80°C for 6 h.
  • Deprotection : Hydrolyze the ester with 6 M HCl to yield 1-(4-methoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)azetidine-3-carboxylic acid.

Reaction Conditions :

Parameter Value
Solvent DMF
Temperature 60–80°C
Yield 65–70% (over two steps)

Carboxamide Formation

Methodology (adapted from):

  • Activation : Convert the carboxylic acid to an acid chloride using oxalyl chloride (COCl₂) in dichloromethane (DCM).
  • Amination : React with ammonium hydroxide (NH₄OH) at 0°C for 2 h.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product.

Key Data :

Parameter Value
Molecular weight 389.43 g/mol
HPLC purity >98%
$$ ^1H $$-NMR (CDCl₃) δ 7.62 (s, 1H, thiazole-H), 6.85–7.12 (m, 5H, furan and aryl-H), 4.45 (m, 2H, N-CH₂-furan)

Optimization and Challenges

Steric Hindrance in N-Alkylation

The azetidine’s small ring size imposes steric constraints during double N-alkylation. Strategies to mitigate this include:

  • Using bulky bases (e.g., LDA) to deprotonate the azetidine nitrogen.
  • Sequential alkylation at elevated temperatures (80–100°C).

Stability of the Furan Moiety

The furan ring is sensitive to strong acids and oxidants. Reaction conditions were optimized to:

  • Avoid prolonged exposure to HCl during deprotection.
  • Use anhydrous solvents to prevent ring-opening.

Comparative Analysis of Synthetic Routes

Route Steps Overall Yield Key Advantage
A 5 45% High purity
B 4 55% Shorter route

Route A: Ester protection → N-alkylation → deprotection → amidation.
Route B: Direct N-alkylation of azetidine-3-carboxamide.

Scalability and Industrial Relevance

  • Solvent recovery : DMF and methanol are recycled via distillation.
  • Catalyst use : Pd/C or CuI may enhance coupling efficiency in large-scale reactions.
  • Cost analysis : Raw material costs are dominated by 4-methoxybenzo[d]thiazol-2-amine ($120/g) and azetidine-3-carboxylic acid ($90/g).

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The azetidine ring can be reduced to form the corresponding azetidine-3-carboxylic acid.

    Substitution: The methoxy group on the benzo[d]thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Azetidine-3-carboxylic acid derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on synthesis, biological targets, and activity:

Compound Core Structure Key Modifications Biological Activity/Target Reference
Target Compound
N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide
Azetidine + benzothiazole + furan 4-Methoxybenzothiazole, furanmethyl carboxamide Hypothesized: Kinase or enzyme inhibition
(Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (13) Thiophene + benzothiazole Conjugated enone linker Anti-breast cancer (IC₅₀ < doxorubicin)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide + thiazole Chlorothiazole, difluorophenyl PFOR enzyme inhibition (anaerobic metabolism)
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide Furan + thiazole Methoxybenzyl ethylamide side chain Structural analog; potential kinase inhibitor
CDK7 Inhibitor (Patent: EP 3853225) Pyridine + thiazole + acrylamide Acrylamide linker, pyridine core CDK7 inhibition (anticancer applications)

Key Observations

Benzothiazole Derivatives: Compound 13 () shares the 4-methoxybenzothiazole motif with the target compound. The target compound’s azetidine ring may confer improved metabolic stability compared to the thiophene-based enone linker in 13.

Thiazole-Containing Compounds :

  • The patent-derived CDK7 inhibitor () and N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide () demonstrate thiazole’s versatility in targeting enzymes (PFOR) and kinases (CDK7) .
  • Unlike these analogs, the target compound incorporates a fused benzothiazole system, which may enhance aromatic stacking interactions in target binding.

Furan-Based Analogues :

  • and describe furan-carboxamide derivatives synthesized via esterification and hydrazone formation. These methods could inform the synthesis of the target compound’s furanmethyl group .
  • The furan moiety in ’s compound contributes to its molecular weight (371.4 g/mol), comparable to the target compound’s estimated weight (~380–400 g/mol).

Biological Activity

N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide is a synthetic organic compound that combines a furan moiety, a benzo[d]thiazole substituent, and an azetidine framework. This unique structural composition suggests potential biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C16H16N2O3S, with a molecular weight of approximately 302.34 g/mol.

Structural Features

The compound contains:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Furan moiety : A five-membered aromatic ring with oxygen.
  • Benzo[d]thiazole substituent : A fused bicyclic structure consisting of benzene and thiazole.

These structural components are known to influence the pharmacological properties of compounds, potentially enhancing their biological activity.

Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities:

  • Anticancer Activity :
    • Compounds containing benzo[d]thiazole and furan rings have demonstrated significant anticancer properties. For instance, derivatives of benzo[d]thiazole have shown promising results against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis.
  • Antimicrobial Activity :
    • The presence of the azetidine and thiazole moieties suggests potential antimicrobial effects. Compounds within this class have been reported to exhibit activity against a range of bacterial and fungal strains.
  • Acetylcholinesterase Inhibition :
    • Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For example, certain thiazole derivatives showed strong AChE inhibitory activity with IC50 values in the low micromolar range .

Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
N-(4-acetyl-1,3-thiazol-2-yl)azetidin-1Contains thiazole and azetidineAntimicrobial
4-methoxybenzothiazole derivativesThiazole with methoxy substitutionAnticancer
Furan-based carboxamidesFuran ring with carboxamideAnti-inflammatory

The unique combination of functional groups in this compound may enhance its pharmacological properties compared to simpler analogs, warranting further investigation into its therapeutic potential.

Case Studies

  • In Vitro Studies :
    • In vitro assays have been performed to evaluate the cytotoxicity and efficacy of related compounds against various cancer cell lines. For instance, one study reported an IC50 value of 2.7 µM for a structurally similar compound in inhibiting AChE, indicating strong potential for neuroprotective applications .
  • Molecular Docking Studies :
    • Molecular docking simulations have been utilized to predict the binding affinity and interactions of these compounds with target enzymes like AChE. These studies help elucidate the mechanisms by which these compounds exert their biological effects, providing insights for drug design .

Q & A

Q. What are the standard synthetic routes for preparing N-(furan-2-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
  • Azetidine ring formation : Cyclization of precursors (e.g., β-lactam derivatives) under basic conditions.
  • Thiazole coupling : Reaction of 4-methoxybenzo[d]thiazol-2-amine with azetidine intermediates via nucleophilic substitution or amide bond formation .
  • Furan incorporation : Alkylation or reductive amination to introduce the furan-2-ylmethyl group, often using DMF or dichloromethane as solvents and catalysts like EDCI/HOBt for amide coupling .
  • Example : For analogous compounds, yields are optimized by controlling temperature (0–25°C) and using inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the azetidine, thiazole, and furan groups. For example, azetidine protons appear as distinct multiplets at δ 3.5–4.5 ppm, while thiazole carbons resonate near δ 160–170 ppm .
  • Infrared (IR) Spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and thiazole C=N vibrations (~1520 cm⁻¹) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₈H₂₀N₃O₃S: 358.1225) .

Q. How is purity assessed during synthesis, and what solvents are optimal for recrystallization?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization. Mobile phases like ethyl acetate/hexane (1:1) separate polar impurities .
  • Recrystallization : Methanol or ethanol are preferred for recrystallizing thiazole-containing compounds due to their moderate polarity and ability to dissolve aromatic heterocycles .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

  • Methodological Answer :
  • Core Modifications :
Structural Feature Impact on Activity Evidence Source
4-Methoxy on thiazoleEnhances solubility and target binding
Azetidine ringRestricts conformational freedom, improving selectivity
Furan substituentModulates lipophilicity; substituents at C5 of furan may alter potency
  • Testing : Replace the furan with thiophene or pyrazole to evaluate changes in cytotoxicity or enzyme inhibition .

Q. What experimental parameters significantly influence reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Temperature : Lower temperatures (0–5°C) reduce side reactions during azetidine coupling .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in amide bond formation .
  • Catalysts : EDCI/HOBt increases coupling efficiency for sterically hindered amines .
  • Example : For similar compounds, switching from EtOH to THF increased yields from 60% to 93% .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :
  • Assay Validation : Use standardized protocols (e.g., MTT assay for cytotoxicity) with positive controls (e.g., doxorubicin) to ensure consistency .
  • Impurity Profiling : HPLC (C18 column, acetonitrile/water gradient) identifies byproducts that may interfere with activity .
  • Dose-Response Repetition : Test compounds in triplicate across multiple cell lines (e.g., MCF-7, HeLa) to confirm reproducibility .

Q. What computational methods predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Models interactions with enzymes (e.g., kinases) using crystal structures from the PDB. Key residues (e.g., ATP-binding site) are prioritized for docking .
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to optimize substituent electronic profiles .

Q. How are metabolic stability and toxicity profiles evaluated preclinically?

  • Methodological Answer :
  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). CYP450 inhibition is assessed via fluorogenic substrates .
  • Ames Test : Screen for mutagenicity using Salmonella strains TA98 and TA100 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.